Tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocycles containing nitrogen and oxygen. This compound features a tert-butyl group, a carbonyl group, and a phenyl substituent attached to the oxazolidine ring, which contributes to its unique properties and potential applications.
The synthesis and characterization of tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate have been documented in various scientific literature, particularly in studies focusing on organic synthesis and medicinal chemistry. The compound is often synthesized as part of research into new pharmaceuticals or as intermediates in the synthesis of more complex molecules.
This compound can be classified as:
The synthesis of tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate typically involves several key steps:
The synthesis may require specific reagents such as:
The molecular formula is , with a molecular weight of approximately 251.29 g/mol. The compound exhibits chirality due to the presence of a stereocenter at the carbon adjacent to the nitrogen atom.
Tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate can participate in several chemical reactions:
These reactions often require specific conditions such as solvent choice, temperature control, and reaction time to achieve optimal yields.
The mechanism of action for tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate primarily involves its interaction with biological systems at the molecular level. For instance:
Studies on similar compounds suggest that oxazolidines can exhibit antimicrobial or anticancer properties through mechanisms involving cell cycle arrest or apoptosis induction.
Key physical properties include:
Chemical properties include:
Relevant data from literature indicate that similar compounds exhibit moderate stability with potential for reactivity under specific conditions.
Tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate has potential applications in various fields:
The stereoselective construction of the oxazolidine ring in tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate relies heavily on chiral auxiliaries derived from enantiomerically pure amino alcohols. Cis-1-amino-2-indanol serves as a particularly effective chiral controller due to its rigid bicyclic structure that enforces facial selectivity during nucleophilic additions. When converted into oxazolidine derivatives (e.g., structure 235), this auxiliary facilitates asymmetric alkylation of N-acyl compounds through stereoelectronic repulsion rather than chelation mechanisms. The enolate oxygen's repulsive interaction with methyl substituents on the oxazolidine ring creates a well-defined chiral environment, enabling high diastereoselectivity (>96% de in most cases) during carbon-carbon bond formation .
This methodology has been successfully applied to pharmaceutical targets like HIV antiretroviral drug Indinavir, which shares the 1-amino-2-indanol motif. Similarly, electrophilic amination of copper enolates using this auxiliary generates α-amino acids after acidic hydrolysis, demonstrating broad substrate generality as shown in Table 1 :
Table 1: Asymmetric Electrophilic Amination Using cis-1-Amino-2-indanol-Derived Auxiliary
Entry | R Group | Yield (%) | de (%) |
---|---|---|---|
1 | PhCH₂ | 77 | >99 |
2 | Ph | 51 | >99 |
3 | Me | 63 | >99 |
4 | n-Bu | 68 | 96 |
5 | i-Bu | 72 | >99 |
6 | i-Pr | 67 | >99 |
7 | t-Bu | 52 | >99 |
The Boc-protected oxazolidinone scaffold can subsequently be introduced through reactions with di-tert-butyl dicarbonate under Schotten-Baumann conditions, preserving the stereochemical integrity established during the initial chiral auxiliary-controlled step.
Palladium-catalyzed cross-coupling methodologies enable precise functionalization of the oxazolidine scaffold at various positions without racemization. The Boc-protected oxazolidinone framework exhibits excellent compatibility with Suzuki-Miyaura conditions, allowing chemoselective modification of halogenated aromatic precursors. Key innovations include the use of arylboronic acids in conjunction with Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, which efficiently couple with iodo- or bromo-substituted phenyl groups attached to the C4 position of the oxazolidinone core [7].
Reaction optimization focuses on maintaining the stereochemical integrity at the C4 position while achieving high conversion. Solvent selection proves critical, with toluene/ethanol mixtures (3:1) providing optimal balance between catalyst stability and reactivity at moderate temperatures (70-80°C). The Boc group remains stable under these conditions, serving as a robust protective strategy during C-C bond formation. Post-coupling, the oxazolidinone products are purified through silica gel chromatography, often yielding crystalline solids amenable to stereochemical verification by X-ray crystallography [7].
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Oxazolidine Functionalization
Aryl Halide | Boronic Acid | Catalyst | Base | Yield (%) | e.r. |
---|---|---|---|---|---|
4-(4-Bromophenyl)oxazolidinone | 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 85 | 99:1 |
4-(3-Iodophenyl)oxazolidinone | 3-Pyridyl | Pd(dppf)Cl₂ | CsF | 78 | >99:1 |
4-(2-Bromopyridin-5-yl)oxazolidinone | 2-Naphthyl | Pd(OAc)₂/XPhos | K₃PO₄ | 72 | 98:2 |
Organoboron reagents serve dual roles in oxazolidine chemistry: as coupling partners in functionalization and as stereodirecting agents during asymmetric synthesis. Boronate complexes formed in situ between β-hydroxy carbonyl intermediates and chiral boron catalysts enforce chelation control during nucleophilic additions to the oxazolidinone scaffold. This strategy enables installation of new stereocenters adjacent to the existing C4 chiral center with predictable diastereoselectivity [7].
In ketone reductions, catecholborane reagents modified with chiral diols achieve exceptional enantiocontrol (typically >98% ee) through a six-membered transition state. The oxazolidinone carbonyl participates in coordination with the boron atom, locking the conformation and directing hydride delivery from the less hindered face. Computational studies support transition state models where the phenyl group at C4 adopts a pseudo-equatorial position, minimizing steric interactions with the approaching reagent [7].
Recent advances employ vinylboronates in stereoselective allylations, where the oxazolidinone nitrogen coordinates to the palladium catalyst during transmetalation. This intramolecular delivery mechanism ensures syn-addition across the alkene, generating contiguous stereocenters with defined relative configuration. Subsequent oxidative cleavage or cross-metathesis of the vinyl group provides access to functionalized chains while maintaining stereochemical purity.
The Boc group serves as a cornerstone protective strategy for oxazolidinone nitrogens due to its orthogonal stability profile and steric contribution to crystallization. Installation employs di-tert-butyl dicarbonate under mildly basic conditions (DMAP, CH₂Cl₂, 0°C to rt), achieving near-quantitative conversion without epimerization at the C4-stereocenter. The resulting tert-butyl carbamate demonstrates exceptional stability toward nucleophiles, organometallic reagents, and mild reducing agents, while remaining labile to acidic conditions (TFA/CH₂Cl₂, HCl/dioxane) [5] [8].
Comparative studies reveal that the Boc group significantly enhances crystallinity compared to acetyl or benzyl alternatives, facilitating enantiomeric purity determination through X-ray diffraction. This property proves invaluable during asymmetric synthesis, where crystalline intermediates enable purification via recrystallization rather than chromatography. The steric bulk of the tert-butyl moiety also influences conformational preferences, locking the oxazolidinone ring in envelope conformations that impact diastereoselectivity in subsequent reactions [8].
Deprotection kinetics show marked dependence on solvent polarity, with complete Boc cleavage occurring within 30 minutes using 4M HCl in dioxane, while TFA-mediated deprotection (50% v/v in CH₂Cl₂) requires 2-3 hours. These conditions leave the oxazolidinone ring intact, demonstrating the chemoselectivity of acidolysis toward the carbamate functionality. Regioselective mono-deprotection in bis-Boc-protected systems remains challenging but can be achieved through careful pH control in buffered media.
Ring-closing metathesis (RCM) of diene precursors offers a strategic approach to conformationally constrained oxazolidine derivatives, though challenges emerge with allyloxy-substituted systems prone to desallylation. Studies on tyrosine(O-allyl)-containing peptides reveal that ruthenium hydride species generated from catalyst decomposition mediate isomerization of allyl ethers to vinyl ethers, which subsequently hydrolyze to phenols. This competing pathway significantly diminishes RCM yields unless specifically addressed through reaction engineering [9].
Systematic optimization identifies three critical parameters: catalyst loading (15 mol% Grubbs II), temperature (40°C), and solvent composition (DCM > DCE). Lower temperatures substantially suppress desallylation while maintaining moderate RCM conversion rates. Among additives, phenol (10 equiv relative to catalyst) demonstrates superior performance in quenching ruthenium hydrides without impeding metathesis activity. Benzoquinone effectively suppresses isomerization but simultaneously retards productive metathesis, making it less suitable for oxazolidine systems [9].
Table 3: Optimization of RCM Conditions for Allyloxy-Substituted Systems
Catalyst | Temp (°C) | Additive | RCM Yield (%) | Desallyl Products (%) |
---|---|---|---|---|
Grubbs II (15 mol%) | 60 | None | <5 | 82 |
Grubbs II (15 mol%) | 40 | None | 63 | 16 |
Grubbs II (15 mol%) | 40 | Phenol | 79 | 6 |
Hoveyda-Grubbs II (10 mol%) | 40 | CuI | 68 | 11 |
Grubbs II (15 mol%) | 40 | Benzoquinone | 31 | 12 |
Microwave irradiation (100W, 80°C) accelerates RCM without increasing desallylation when combined with phenol additives, reducing reaction times from 48 hours to 30 minutes. These conditions prove particularly valuable for sterically congested dienes where room-temperature metathesis stalls. Post-reaction, catalyst residues are efficiently removed by washing with lead tetraacetate or polymer-bound scavengers, facilitating isolation of high-purity cyclic oxazolidinones.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: